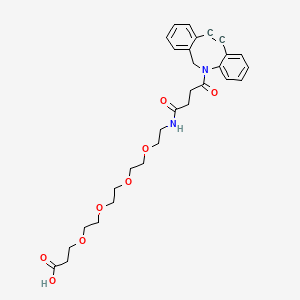

DBCO-PEG4-acid

Descripción

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N2O8/c33-28(31-14-16-38-18-20-40-22-21-39-19-17-37-15-13-30(35)36)11-12-29(34)32-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)32/h1-8H,11-23H2,(H,31,33)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSAMQQFMTVPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: DBCO-PEG4-Acid Architecture & Application

Executive Summary

DBCO-PEG4-acid (Dibenzocyclooctyne-PEG4-carboxylic acid) is a premier heterobifunctional linker used in bioorthogonal chemistry. It bridges the gap between biological stability and chemical reactivity, facilitating Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) —commonly known as "copper-free click chemistry."

This guide deconstructs the molecule's architecture, details its kinetic advantages over copper-catalyzed alternatives, and provides a self-validating protocol for its application in Antibody-Drug Conjugate (ADC) and proteomic workflows.

Structural Anatomy & Chemical Specifications

The efficacy of this compound lies in its modular design. It is not merely a connector but a functional system composed of three distinct domains, each serving a critical physicochemical role.

The Three Functional Domains

-

The Click Handle (DBCO): An aza-dibenzocyclooctyne core.[1][2] The eight-membered ring is forced into a strained conformation (bond angle distortion), creating high potential energy (~18 kcal/mol of ring strain). This strain drives the reaction with azides without the need for toxic copper catalysts.[1][2]

-

The Solubility Spacer (PEG4): A tetra-ethylene glycol chain. This hydrophilic bridge (approx. 16–20 Å length) prevents the hydrophobic DBCO moiety from inducing aggregation in the target protein, a common failure point in ADC development.

-

The Conjugation Handle (Carboxylic Acid): A terminal propionic acid group. This moiety is chemically inert until activated, allowing for controlled conjugation to primary amines (via EDC/NHS activation) or hydroxyls.

Physicochemical Data Table

| Property | Specification |

| Chemical Name | Dibenzocyclooctyne-PEG4-acid |

| CAS Number | 1537170-85-6 |

| Molecular Formula | C₃₀H₃₆N₂O₈ |

| Molecular Weight | 552.62 g/mol |

| Solubility | DMSO, DMF, DCM (Limited solubility in water unless pH adjusted) |

| Absorbance | |

| Purity Standard | >95% (HPLC) |

| Storage | -20°C, Desiccated, Protected from light |

Structural Visualization (DOT)

Caption: Modular breakdown of this compound showing the functional role of each chemical domain.

Mechanistic Principles

The SPAAC Mechanism

Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which requires a cytotoxic Cu(I) catalyst, SPAAC relies on ring strain . The bond angles of the alkyne in the cyclooctyne ring are compressed to ~160° (vs. the linear 180° of unstrained alkynes). This deformation raises the ground state energy of the alkyne, significantly lowering the activation energy required to react with an azide.

-

Kinetics: Second-order rate constants (

) typically range from 0.3 to 1.0 M⁻¹s⁻¹ . While slower than CuAAC, it is bioorthogonal and non-toxic to live cells.

Activation Chemistry

The "Acid" terminus is not spontaneously reactive. To conjugate it to a biomolecule (e.g., an antibody), it must first be converted into an active ester.

-

Activation: Reacting the acid with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) creates a semi-stable NHS-ester.

-

Amidation: The NHS-ester undergoes nucleophilic attack by primary amines (e.g., Lysine

-amines) on the protein, forming a stable amide bond.

Experimental Protocol: The Self-Validating System

Expertise Note: Many protocols fail because users assume conjugation occurred without verification. This workflow uses the intrinsic absorbance of DBCO at 309 nm as a built-in quality control (QC) step.

Reagents Required:

-

EDC and NHS (Freshly prepared in MES buffer)

-

Target Protein (e.g., IgG) in PBS (pH 7.4)

-

Desalting Columns (MWCO 7k)

Step 1: In-Situ Activation (If not using pre-activated ester)

Note: If you purchased DBCO-PEG4-NHS ester, skip to Step 2.

-

Add 1.2 equivalents of EDC and 1.2 equivalents of NHS.

-

Incubate for 15–30 minutes at room temperature. Critical: Do not leave overnight; the active ester hydrolyzes.

Step 2: Bioconjugation[1][4][6]

-

Buffer Exchange: Ensure protein is in an amine-free buffer (PBS, pH 7.2–7.5). Avoid Tris or Glycine (they compete for the reaction).[4]

-

Mixing: Add the activated DBCO reagent to the protein solution.

-

Ratio: Use 5–20 molar excess of DBCO for antibodies (aiming for DOL 2–4).

-

Solvent: Keep final DMSO concentration <10% to prevent protein denaturation.

-

-

Incubation: 1 hour at Room Temperature or 4 hours at 4°C.

Step 3: Purification & Self-Validation (The "Trust" Step)

-

Purify: Remove unreacted DBCO using a desalting column (e.g., Zeba Spin or PD-10) equilibrated with PBS.

-

Quantify: Measure Absorbance at 280 nm (

) and 309 nm ( -

Calculate Degree of Labeling (DOL): The DBCO moiety absorbs at 280 nm as well, so you must correct the protein absorbance.

(Where CF is the correction factor for DBCO, typically ~1.1) (WherePass Criteria: If DOL < 1.0, the activation failed or the protein was too dilute. If DOL > 8.0, precipitation risk is high.

Step 4: The Click Reaction

-

Add the Azide-labeled payload (fluorophore, drug, etc.) to the DBCO-labeled protein.

-

Incubate 2–4 hours at room temperature. No catalyst needed.[2][6]

-

Validate via SDS-PAGE (mass shift) or LC-MS.

Workflow Visualization (DOT)

Caption: Step-by-step workflow for converting this compound into a bioconjugate, featuring a critical QC loop.

Applications in Drug Development[8]

Antibody-Drug Conjugates (ADCs)

This compound is standard in "site-specific" ADC generation. By engineering antibodies with non-natural amino acids (containing azides) or using enzymatic remodeling (glycan engineering), researchers use this linker to attach cytotoxic payloads (like MMAE or DM1) without disrupting the antibody's binding affinity. The PEG4 spacer is crucial here; hydrophobic linkers often cause the ADC to be cleared rapidly by the liver, whereas PEG4 masks this hydrophobicity.

PROTACs (Proteolysis Targeting Chimeras)

In PROTAC design, the linker length and composition determine the ternary complex stability. This compound provides a rigid-yet-flexible connector to join an E3 ligase ligand to a protein of interest (POI) ligand, enabling the "click" assembly of diverse PROTAC libraries for screening.

References

-

Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society. Retrieved from [Link]

-

Click Chemistry Tools. this compound Data Sheet. Retrieved from [Link]

-

AxisPharm. this compound COA and MSDS.[7] Retrieved from [Link]

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. interchim.fr [interchim.fr]

- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 4. xantec.com [xantec.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. chempep.com [chempep.com]

- 7. This compound, CAS 1537170-85-6 | AxisPharm [axispharm.com]

The Dual-Action Mechanism of DBCO-PEG4-Acid: A Technical Guide to Advanced Bioconjugation

For researchers, scientists, and drug development professionals at the forefront of innovation, the ability to precisely link biomolecules is paramount. The heterobifunctional linker, DBCO-PEG4-acid, has emerged as a powerful tool in the bioconjugation toolkit, offering a dual-action mechanism that combines the precision of bioorthogonal click chemistry with the versatility of traditional amine chemistry. This guide provides an in-depth exploration of the core mechanisms of this compound, offering not just protocols, but the scientific rationale behind them to empower you to design and execute robust and reproducible bioconjugation strategies.

Deconstructing the Architecture: The Three Pillars of this compound's Functionality

This compound is a meticulously designed molecule with three key components, each playing a critical role in its mechanism of action:

-

Dibenzocyclooctyne (DBCO): The Engine of Bioorthogonal Ligation. The DBCO group is a strained alkyne that is the reactive core for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This "click chemistry" reaction is renowned for its bioorthogonality, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes. The inherent ring strain in the DBCO molecule dramatically lowers the activation energy for the cycloaddition reaction with an azide, obviating the need for a cytotoxic copper(I) catalyst.[1] This makes it exceptionally well-suited for applications involving living cells or other sensitive biological samples.[1]

-

Polyethylene Glycol (PEG4) Linker: The Solubility and Spacing Maestro. The tetraethylene glycol (PEG4) spacer is not merely a passive linker. This hydrophilic chain serves several crucial functions. Firstly, it significantly enhances the aqueous solubility of the otherwise hydrophobic DBCO moiety, preventing aggregation and precipitation issues when working with biomolecules in physiological buffers.[2] Secondly, the PEG4 linker provides a flexible spacer arm that minimizes steric hindrance between the conjugated biomolecules, which can be critical for preserving their biological activity. This spatial separation can also improve the kinetics of the SPAAC reaction.[1]

-

Carboxylic Acid: The Versatile Anchor for Amine Conjugation. The terminal carboxylic acid group provides a classic and reliable handle for covalent attachment to primary amines, such as those found on the side chains of lysine residues in proteins or on amine-modified surfaces. This is typically achieved through the formation of a stable amide bond, a reaction that is well-characterized and widely used in bioconjugation.

Below is a diagram illustrating the modular structure of this compound.

Caption: Modular components of the this compound linker.

The Two-Step Conjugation Symphony: A Detailed Mechanistic Breakdown

The power of this compound lies in its ability to facilitate a sequential, two-step conjugation process. This allows for the controlled and specific linkage of two different molecules.

Step 1: Amide Bond Formation via EDC/NHS Chemistry

The first step involves the activation of the terminal carboxylic acid to make it reactive towards primary amines. This is most commonly achieved using a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The Causality Behind the Choice of EDC/NHS:

EDC is a zero-length crosslinker that reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[3] However, this intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the carboxylic acid.[1] To overcome this, NHS is added to the reaction. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[3] This two-step activation process is preferred as it enhances the coupling efficiency and provides a more stable intermediate for reaction with the amine-containing biomolecule.[4]

The following diagram illustrates the EDC/NHS activation and subsequent amine coupling.

Caption: EDC/NHS-mediated activation and amine coupling workflow.

Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Once the first molecule is securely attached via the amide bond, the DBCO group is available for the second conjugation step. This involves the reaction with a molecule that has been pre-functionalized with an azide (-N3) group.

The Expertise Behind SPAAC:

The SPAAC reaction is a cornerstone of bioorthogonal chemistry. The high ring strain of the DBCO alkyne allows it to react spontaneously with azides in a [3+2] cycloaddition reaction to form a stable triazole linkage.[5] This reaction is exceptionally fast and efficient under physiological conditions (neutral pH, aqueous environment, and ambient temperature) and, crucially, does not require a copper catalyst, which can be toxic to living systems.[6][7] The DBCO group and the azide group are highly selective for each other, even in the presence of other reactive functional groups like amines and thiols, ensuring precise and targeted conjugation.[1]

The following diagram depicts the SPAAC reaction.

Caption: The bioorthogonal SPAAC "click" reaction.

Field-Proven Insights: Experimental Protocols and Data

The following protocols are provided as a robust starting point. As with any scientific procedure, optimization may be necessary depending on the specific biomolecules and application.

Protocol 1: EDC/NHS Activation of this compound and Conjugation to a Protein

This protocol details the conjugation of this compound to a protein containing primary amines (e.g., antibodies).

Materials:

-

This compound

-

Protein to be conjugated (in a suitable amine-free buffer, e.g., PBS pH 7.4)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Desalting column

Procedure:

-

Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening. Prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or DMF immediately before use.

-

Activation of this compound:

-

Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

-

In a separate tube, add the desired molar excess of this compound to the Activation Buffer.

-

Add a 2- to 5-fold molar excess of EDC and Sulfo-NHS over the this compound.

-

Incubate the activation reaction for 15-30 minutes at room temperature.

-

-

Protein Conjugation:

-

Add the activated this compound mixture to your protein solution. The reaction is most efficient at a pH of 7.2-8.0. If your protein is in a lower pH buffer, the pH can be adjusted with a suitable non-amine buffer like phosphate buffer.

-

The molar ratio of the activated linker to the protein will need to be optimized. For antibodies, a 10- to 20-fold molar excess of the linker is a common starting point.[6]

-

Incubate the conjugation reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[8]

-

Purification: Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with your desired storage buffer.

Protocol 2: SPAAC Reaction of DBCO-Modified Protein with an Azide-Containing Molecule

This protocol describes the "click" reaction between the DBCO-functionalized protein from Protocol 1 and a molecule bearing an azide group.

Materials:

-

DBCO-modified protein (from Protocol 1)

-

Azide-containing molecule of interest

-

Reaction Buffer: PBS, pH 7.4 or other suitable physiological buffer

Procedure:

-

Reactant Preparation: Prepare the azide-containing molecule in the Reaction Buffer.

-

Click Reaction:

-

Add the azide-containing molecule to the DBCO-modified protein. A 1.5- to 3-fold molar excess of the azide molecule over the DBCO-modified protein is a good starting point.[6]

-

Incubate the reaction for 4-12 hours at room temperature, or overnight at 4°C. Reactions are generally more efficient at higher concentrations and temperatures (up to 37°C).[6]

-

-

Purification (if necessary): Depending on the downstream application, the final conjugate may need to be purified to remove any unreacted azide-containing molecule. This can be achieved by methods such as size exclusion chromatography or dialysis.

Quantitative Data and Performance Characteristics

The following table summarizes key quantitative parameters for the reactions involving this compound.

| Parameter | EDC/NHS Amidation | SPAAC (DBCO + Azide) |

| Optimal pH | Activation: 4.5-6.0; Coupling: 7.2-8.5[3] | 4.0-9.0 (optimal at neutral to slightly basic)[6] |

| Typical Reaction Time | 1-4 hours at room temperature[6] | 4-12 hours at room temperature[6] |

| Second-Order Rate Constant | N/A | ~10⁻³ to 1 M⁻¹s⁻¹ (for DBCO)[9][10] |

| Efficiency | High, but dependent on concentration and pH[11] | High to quantitative yields[6] |

| Stability of Linkage | Very stable amide bond under physiological conditions[1] | Highly stable triazole ring[12] |

Note: The second-order rate constant for SPAAC can vary depending on the specific azide and reaction conditions. However, DBCO is among the fastest of the cyclooctynes for this reaction.[13]

Advanced Applications in Drug Development

The robust and versatile nature of this compound has led to its adoption in cutting-edge areas of drug development, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to link a cytotoxic drug to a monoclonal antibody. The antibody is first modified with the linker via its amine groups, and then an azide-modified drug is "clicked" on. This approach allows for precise control over the drug-to-antibody ratio (DAR), a critical parameter for ADC efficacy and safety.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound is an ideal linker for synthesizing PROTACs.[2][14] One ligand (for either the target protein or the E3 ligase) can be attached via the carboxylic acid, and the other ligand (bearing an azide) can be conjugated using the SPAAC reaction. The PEG4 linker provides the necessary length and flexibility for the PROTAC to effectively bridge the two proteins.[15]

The following diagram outlines the general strategy for PROTAC synthesis using this compound.

Caption: PROTAC synthesis using the dual functionality of this compound.

Conclusion: A Self-Validating System for Precision Bioconjugation

The this compound linker represents a pinnacle of rational molecular design for bioconjugation. Its dual-action mechanism provides a self-validating system where each step is highly specific and efficient. The formation of a stable amide bond followed by a bioorthogonal click reaction ensures the creation of well-defined conjugates with high yields. By understanding the causality behind the experimental choices and the inherent trustworthiness of the reaction mechanisms, researchers can confidently employ this compound to advance their work in areas ranging from basic biological research to the development of next-generation therapeutics.

References

-

Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (n.d.). ACS Publications. Retrieved from [Link]

-

A Short Review of Research Progress on the Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

DBCO reagents for « Click Chemistry ». (n.d.). Interchim. Retrieved from [Link]

-

DBCO Reaction — Principles. Diarylcyclooctynes. (2016, February 17). Medium. Retrieved from [Link]

-

Analytical methods for physicochemical characterization of antibody drug conjugates. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Amine coupling through EDC/NHS: a practical approach. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Methods to accelerate PROTAC drug discovery. (2025, June 25). National Center for Biotechnology Information. Retrieved from [Link]

-

Current strategies for the design of PROTAC linkers: a critical review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. (2025, July 11). Veranova. Retrieved from [Link]

-

Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates. (n.d.). ACS Publications. Retrieved from [Link]

-

Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. (n.d.). Veranova. Retrieved from [Link]

-

Best Practices for PROTACs - Development of PROTACs as Drugs (Part 1C). (2024, November 21). YouTube. Retrieved from [Link]

-

How to improve the function of your PROTAC degrader by understanding ternary complex formation. (2024, March 22). YouTube. Retrieved from [Link]

-

Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. (2013, February 1). ResearchGate. Retrieved from [Link]

-

Key assays and analytical techniques for the development of antibody drug conjugates. (2025, July 1). Drug Target Review. Retrieved from [Link]

-

The Effects of Buffer, pH, and Temperature Upon SPAAC Reaction Rates. (n.d.). ResearchGate. Retrieved from [Link]

-

Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Optimal Conditions for DBCO-azide Reaction?. (2019, October 22). ResearchGate. Retrieved from [Link]

-

Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (n.d.). MDPI. Retrieved from [Link]

-

An overview of PROTACs: a promising drug discovery paradigm. (2022, December 20). National Center for Biotechnology Information. Retrieved from [Link]

-

DBCO-PEG4-DBCO. (n.d.). baseclick GmbH. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06816H [pubs.rsc.org]

- 4. chemscene.com [chemscene.com]

- 5. chempep.com [chempep.com]

- 6. interchim.fr [interchim.fr]

- 7. medium.com [medium.com]

- 8. help.lumiprobe.com [help.lumiprobe.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. broadpharm.com [broadpharm.com]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of DBCO-PEG4-acid

For researchers, scientists, and drug development professionals, the integrity of bifunctional linkers such as Dibenzocyclooctyne-Polyethylene Glycol-Carboxylic Acid (DBCO-PEG4-acid) is paramount to the success of bioconjugation, targeted drug delivery, and the development of novel therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of the stability profile of this compound and outlines best practices for its storage and handling to ensure optimal performance in your applications.

Introduction to this compound: A Versatile Tool in Bioconjugation

This compound is a heterobifunctional linker that incorporates three key chemical motifs:

-

Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, proceeding rapidly at physiological conditions without the need for a cytotoxic copper catalyst.[1][2] The DBCO group is noted for its thermal stability and specific reactivity with azides.[3]

-

Polyethylene Glycol (PEG) Spacer: A four-unit PEG linker enhances the aqueous solubility of the molecule.[4] This hydrophilic spacer also provides flexibility and reduces steric hindrance, which can be crucial when conjugating large biomolecules.[5]

-

Carboxylic Acid (-COOH): A terminal carboxylic acid group that can be activated to react with primary amines, such as those on the surface of proteins (e.g., lysine residues), to form stable amide bonds.[4]

The unique combination of these functionalities makes this compound a valuable reagent for the precise construction of complex bioconjugates.

Chemical Stability of this compound: A Multifaceted Consideration

The overall stability of this compound is a function of its individual components. While the DBCO and PEG moieties are generally robust, the reactivity of the carboxylic acid and the potential for degradation under certain conditions must be carefully considered.

Thermal Stability

The dibenzocyclooctyne (DBCO) group is thermally stable, allowing for flexibility in reaction temperatures.[3] Reactions involving DBCO and azides are often more efficient at elevated temperatures, typically ranging from 4°C to 37°C.[6] However, for long-term storage, sub-zero temperatures are recommended to preserve the integrity of the entire molecule.

Aqueous Stability and pH Effects

The stability of this compound in aqueous solutions is highly dependent on pH. While precise quantitative data for the carboxylic acid form is not extensively published, we can infer its stability from related compounds and the general behavior of its functional groups.

-

The DBCO Moiety: The DBCO group itself is generally stable in aqueous buffers within a physiological pH range.[3] However, for long-term storage in solution, it is advisable to avoid azide- and thiol-containing buffers.[6] A study on a DBCO-modified antibody demonstrated a minimal 3-5% loss of reactivity after four weeks of storage at either 4°C or -20°C, indicating good stability of the DBCO group once conjugated.[6]

-

The Carboxylic Acid Moiety: The carboxylic acid group is generally stable. However, when activated (e.g., with EDC and NHS) to form an active ester for amine coupling, it becomes highly susceptible to hydrolysis. This competing hydrolysis reaction is accelerated at higher pH values.[7] Therefore, conjugation reactions involving the activation of the carboxylic acid are typically performed at a near-neutral to slightly basic pH (pH 7-9) to balance amine reactivity with the rate of hydrolysis.[5]

Stability in Organic Solvents

This compound is soluble in common organic solvents such as DMSO, DMF, and DCM.[3] Stock solutions prepared in anhydrous organic solvents are generally stable for several days if stored properly (frozen and protected from moisture).[6] It is crucial to use anhydrous solvents to prevent hydrolysis, especially if the carboxylic acid is to be activated for subsequent reactions.

Recommended Storage and Handling Conditions

Proper storage and handling are critical to preserving the reactivity and extending the shelf life of this compound.

Solid Form

For long-term storage, this compound in its solid (or oil) form should be stored at -20°C and kept in a desiccated environment.[3][8] Some suppliers recommend storage for up to 3 years at -20°C and 2 years at 4°C for the pure form.[9] Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.[6]

In-Solvent

Stock solutions of this compound in anhydrous organic solvents like DMSO or DMF should be stored at -20°C or -80°C .[9] When stored at -20°C, the solution is typically stable for up to one month, while at -80°C, it can be stored for up to six months.[9] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. Always use anhydrous solvents to prepare stock solutions to minimize hydrolysis.

The following table summarizes the recommended storage conditions:

| Form | Storage Temperature | Duration | Key Considerations |

| Solid/Oil | -20°C | Up to 3 years[9] | Desiccate, protect from light |

| 4°C | Up to 2 years[9] | Desiccate, protect from light | |

| In Anhydrous Solvent | -20°C | Up to 1 month[9] | Use anhydrous solvent, aliquot to avoid freeze-thaw cycles |

| (e.g., DMSO, DMF) | -80°C | Up to 6 months[9] | Use anhydrous solvent, aliquot to avoid freeze-thaw cycles |

Experimental Protocol: Assessing the Aqueous Stability of this compound

To ensure the integrity of this compound in a specific buffer system for a planned experiment, performing an in-house stability test is highly recommended. The following protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to quantify the degradation of the compound over time.

Objective

To determine the degradation rate of this compound in a specific aqueous buffer by monitoring the decrease in the peak area of the intact compound over time.

Materials

-

This compound

-

Anhydrous DMSO or DMF

-

Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

-

HPLC system with a UV detector and a suitable C18 column

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid

-

Quenching solution (e.g., a solution of a primary amine like Tris buffer)

Procedure

-

Prepare a Stock Solution: Dissolve a known amount of this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).

-

Prepare the Test Solution: Dilute the stock solution into the aqueous buffer of interest to a final concentration suitable for HPLC analysis (e.g., 1 mM).

-

Incubation: Incubate the test solution at the desired temperature (e.g., room temperature or 37°C).

-

Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the test solution.

-

Quench the Reaction (Optional): If there is concern about further degradation during the analysis, the reaction in the aliquot can be quenched.

-

HPLC Analysis: Inject the aliquot onto the HPLC system.

-

Use a suitable gradient of Mobile Phase B to elute the compound.

-

Monitor the elution profile using a UV detector at a wavelength where DBCO has a significant absorbance (around 309 nm).[2]

-

-

Data Analysis:

-

Identify the peak corresponding to the intact this compound based on its retention time from the t=0 sample.

-

Integrate the peak area of the intact compound at each time point.

-

Plot the percentage of the remaining intact this compound (relative to the t=0 peak area) against time to determine the degradation profile.

-

Visualization of the Experimental Workflow

Caption: Workflow for assessing the aqueous stability of this compound via HPLC.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for troubleshooting and optimizing experimental conditions.

Caption: Potential degradation pathways for this compound under stress conditions.

While the DBCO moiety is relatively stable, extreme pH or temperature conditions could potentially lead to its degradation. The PEG chain can be susceptible to oxidation, so avoiding strong oxidizing agents is recommended. The most common degradation pathway in practical applications is the hydrolysis of the activated carboxylic acid (e.g., NHS ester) if it is not promptly reacted with the target amine.

Conclusion and Best Practices

This compound is a powerful and versatile tool for creating well-defined bioconjugates. Its stability is generally robust, particularly that of the DBCO and PEG components. However, to ensure the highest reactivity and reproducibility in your experiments, it is imperative to adhere to strict storage and handling protocols.

Key Takeaways:

-

Storage is Key: Store solid this compound at -20°C under desiccated conditions. For solutions in anhydrous organic solvents, store at -20°C for short-term and -80°C for long-term use, always protecting from moisture.

-

Mind the Moisture: The compound, especially when the carboxylic acid is activated, is sensitive to moisture. Always use anhydrous solvents for preparing stock solutions and allow the reagent vial to equilibrate to room temperature before opening.

-

pH Matters: For conjugation reactions involving the activation of the carboxylic acid, maintain the pH in the recommended range (typically 7-9) to optimize the reaction and minimize hydrolysis of the activated ester.

-

When in Doubt, Test: For critical applications, perform a stability test in your specific buffer system to confirm the integrity of the linker under your experimental conditions.

By following these guidelines, researchers can confidently employ this compound in their innovative work, from fundamental biological studies to the development of next-generation therapeutics.

References

-

Interchim. (n.d.). DBCO reagents for « Click Chemistry ». Retrieved from [Link]

-

Al-Amin, R. A., et al. (2022). The Effects of Buffer, pH, and Temperature Upon SPAAC Reaction Rates. ResearchGate. Retrieved from [Link]

-

Nanocs. (n.d.). DBCO-PEG4-NHS. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. This compound, 1537170-85-6 | BroadPharm [broadpharm.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. interchim.fr [interchim.fr]

- 7. DBCO-PEG4-NHS [nanocs.net]

- 8. vectorlabs.com [vectorlabs.com]

- 9. medchemexpress.com [medchemexpress.com]

Introduction: The Convergence of Strain-Promoted Click Chemistry and Enhanced Biocompatibility

An In-Depth Technical Guide to DBCO-PEG4-Acid: Physicochemical Properties and Applications in Bioconjugation

In the landscape of modern bioconjugation, the demand for highly efficient, specific, and biocompatible ligation strategies is paramount. Dibenzocyclooctyne-PEG4-acid (this compound) has emerged as a cornerstone reagent, ingeniously combining the power of strain-promoted azide-alkyne cycloaddition (SPAAC) with the beneficial properties of a hydrophilic polyethylene glycol (PEG) spacer. This heterobifunctional linker provides researchers in drug development, diagnostics, and materials science with a robust tool for the precise covalent modification of biomolecules under physiological conditions.[1]

The core utility of this compound lies in its dual reactivity. The dibenzocyclooctyne (DBCO) group, a highly strained cyclooctyne, readily participates in copper-free "click" reactions with azide-functionalized molecules.[2] This bioorthogonal reaction proceeds with remarkable kinetics and specificity, obviating the need for cytotoxic copper catalysts that can compromise the integrity of sensitive biological systems.[1][3] Complementing the DBCO moiety is a terminal carboxylic acid, which allows for versatile conjugation to primary amines on proteins, peptides, or other biomolecules following activation.[4] The intervening tetraethylene glycol (PEG4) linker is not merely a spacer; it imparts enhanced aqueous solubility, reduces aggregation, and minimizes steric hindrance, thereby preserving the native conformation and function of the conjugated biomolecules.[3][5]

This guide serves as a comprehensive technical resource for researchers and scientists, offering a deep dive into the physicochemical properties of this compound, detailed protocols for its application, and expert insights into optimizing its use in complex biological systems.

Core Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is critical for its effective handling, storage, and deployment in experimental workflows. These properties dictate its behavior in various solvent systems, its stability over time, and its reactivity.

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₃₆N₂O₈ | [4][6] |

| Molecular Weight | 552.6 g/mol (or 552.62 g/mol ) | [4][6][7] |

| CAS Number | 1537170-85-6 | [4][6] |

| Appearance | Light yellow oil or viscous liquid | [7][8] |

| Purity | Typically >95% (as determined by HPLC) | [4][6] |

| Solubility | Soluble in organic solvents such as DMSO, DMF, DCM, THF, and Chloroform.[4][5][9] | [4][5][9] |

| Storage Conditions | Long-term storage at -20°C is recommended.[4][7] For short-term storage, 4°C is acceptable.[7] It should be kept in a dry, dark environment.[9][10] | [4][7][9][10] |

The Chemistry of this compound: A Two-Fold Reactive System

The utility of this compound is rooted in its two distinct reactive functionalities: the DBCO group for copper-free click chemistry and the terminal carboxylic acid for amine conjugation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The DBCO moiety is the engine of the copper-free click reaction. The significant ring strain of the cyclooctyne ring dramatically lowers the activation energy for the [3+2] cycloaddition reaction with an azide, allowing the reaction to proceed rapidly at physiological temperatures and pH without a catalyst.[5] This reaction is highly specific, as neither the DBCO nor the azide group reacts with other functional groups commonly found in biological systems, ensuring a clean and targeted ligation.[1][11]

Diagram of the SPAAC Reaction

Caption: Activation of this compound and subsequent conjugation to an amine-containing biomolecule.

Experimental Protocols: A Practical Guide

The following protocols provide a framework for the use of this compound. It is essential to optimize these protocols for specific applications and biomolecules.

Protocol 1: Activation of this compound and Conjugation to a Protein

This protocol describes the in situ activation of the carboxylic acid and subsequent conjugation to a protein.

Materials:

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Preparation of Reagents:

-

Equilibrate all reagents to room temperature before use.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO. Note: EDC and NHS are moisture-sensitive; prepare fresh solutions.

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine the this compound stock solution with the EDC and NHS stock solutions. A molar ratio of 1:1.2:1.2 (DBCO-acid:EDC:NHS) is a good starting point.

-

Incubate the activation mixture at room temperature for 15-30 minutes.

-

-

Conjugation to Protein:

-

Add the activated DBCO-PEG4-NHS ester solution to the protein solution. The molar excess of the linker over the protein will depend on the desired degree of labeling and should be optimized. A 10- to 20-fold molar excess is a common starting point for antibodies. [12] * Incubate the reaction at room temperature for 2 hours or at 4°C overnight.

-

-

Quenching the Reaction:

-

Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove the excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

-

Protocol 2: Copper-Free Click Reaction with an Azide-Modified Molecule

This protocol outlines the reaction of a DBCO-labeled biomolecule with an azide-functionalized partner.

Materials:

-

DBCO-labeled biomolecule (from Protocol 1)

-

Azide-functionalized molecule

-

Reaction buffer (e.g., PBS, pH 7.4). Note: Do not use buffers containing sodium azide. [5] Procedure:

-

Reaction Setup:

-

Combine the DBCO-labeled biomolecule and the azide-functionalized molecule in the reaction buffer.

-

The stoichiometry of the reaction partners should be optimized. A slight molar excess (1.5-3 equivalents) of one component can drive the reaction to completion. [5]

-

-

Incubation:

-

Purification (if necessary):

-

If one of the components was used in a significant excess, purification may be required to remove the unreacted material. The purification method will depend on the nature of the conjugated product (e.g., size-exclusion chromatography, affinity chromatography).

-

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a variety of applications:

-

Antibody-Drug Conjugates (ADCs): this compound is used to link cytotoxic drugs to antibodies, creating targeted cancer therapies. [14][15]The PEG linker can improve the pharmacokinetic properties of the ADC.

-

PROTACs: In the field of targeted protein degradation, this linker can be incorporated into Proteolysis Targeting Chimeras (PROTACs) to connect a target-binding ligand and an E3 ligase-binding ligand. [7]* Biomolecule Labeling and Imaging: Proteins, peptides, and nucleic acids can be labeled with this compound for subsequent conjugation to imaging agents (e.g., fluorophores) or affinity tags (e.g., biotin) that have been modified with an azide.

-

Surface Modification: The DBCO group can be immobilized on surfaces to create platforms for the specific capture of azide-modified biomolecules, which is useful in the development of biosensors and microarrays.

Conclusion

This compound stands as a testament to the power of chemical innovation in advancing biological research and therapeutic development. Its combination of a highly reactive, bioorthogonal DBCO group, a versatile carboxylic acid handle, and a biocompatible PEG linker provides an unparalleled solution for creating stable and functional bioconjugates. By understanding its fundamental physicochemical properties and adhering to optimized protocols, researchers can effectively harness the capabilities of this reagent to push the boundaries of what is possible in their respective fields.

References

-

Click Chemistry Tools. (2016, February 17). DBCO Reaction — Principles. Diarylcyclooctynes. Medium. Retrieved from [Link]

-

baseclick GmbH. (n.d.). DBCO-PEG4-NHS ester. Retrieved from [Link]

-

Interchim. (n.d.). DBCO reagents for « Click Chemistry ». Retrieved from [Link]

-

Nanocs. (n.d.). DBCO-PEG4-NHS. Retrieved from [Link]

-

AxisPharm. (n.d.). DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents. Retrieved from [Link]

-

Precise PEG. (n.d.). This compound. Retrieved from [Link]

-

baseclick GmbH. (n.d.). DBCO-PEG4-DBCO. Retrieved from [Link]

-

Click Chemistry Tools. (2016, February 17). DBCO Reaction — Principles. Diarylcyclooctynes. Medium. Retrieved from [Link]

Sources

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. DBCO-PEG4-NHS [nanocs.net]

- 3. DBCO-PEG4-DBCO [baseclick.eu]

- 4. This compound, 1537170-85-6 | BroadPharm [broadpharm.com]

- 5. interchim.fr [interchim.fr]

- 6. precisepeg.com [precisepeg.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 9. Buy this compound | 1537170-85-6 | >95% [smolecule.com]

- 10. DBCO-PEG4-NHS ester [baseclick.eu]

- 11. DBCO-PEG4-NHS Ester | AAT Bioquest [aatbio.com]

- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. DBCO-NHCO-PEG4-acid | TargetMol [targetmol.com]

The Critical Role of PEG4 Spacers in DBCO Linker Design: A Technical Deep Dive

Executive Summary

In the landscape of bioorthogonal chemistry, the Dibenzocyclooctyne (DBCO) moiety is the workhorse of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] However, the utility of DBCO is frequently compromised by its intrinsic hydrophobicity. This guide analyzes the structural and functional necessity of the PEG4 (tetraethylene glycol) spacer.

As a Senior Application Scientist, I argue that the PEG4 spacer is not merely a passive connector but a thermodynamic and kinetic modulator that solves the "hydrophobic collapse" problem inherent to aromatic cyclooctynes, balancing solubility, steric accessibility, and pharmacokinetic (PK) stability.

The Chemistry of DBCO and The Hydrophobicity Paradox

To understand the necessity of the spacer, we must first audit the payload. DBCO relies on a strained eight-membered ring fused to two benzene rings.[2] While this ring strain (~18 kcal/mol) drives the copper-free reaction with azides, the fused aromatic system creates a significant lipophilic domain.

The Problem: Hydrophobic Collapse

When a DBCO moiety is attached directly to a biomolecule (or via a short alkyl chain like C6), the following failure modes occur:

-

Non-Specific Binding: The hydrophobic DBCO motif seeks hydrophobic pockets on proteins (e.g., albumin in serum or the hydrophobic core of the target antibody), leading to "sticky" conjugates and high background noise.

-

Precipitation: In aqueous buffers (PBS, HEPES), high degrees of labeling (DOL) with hydrophobic linkers cause the protein to aggregate and precipitate out of solution.

-

Steric Occulsion: Without a hydrophilic spacer, the DBCO ring often "folds back" against the protein surface to minimize water contact, rendering it kinetically inaccessible to the incoming azide.

The PEG4 Solution: Mechanism of Action

The inclusion of a 4-unit Polyethylene Glycol (PEG4) spacer is the industry-standard solution. It acts as a physicochemical bridge that alters the local environment of the reactive group.

Solubility and Thermodynamics

The PEG4 chain (

-

Hydration Shell: The spacer recruits water molecules, creating a hydration shell around the linker.[2] This effectively "masks" the hydrophobicity of the DBCO ring.[2]

-

Prevention of Aggregation: Data indicates that antibodies labeled with DBCO-PEG4-NHS remain monomeric at DOLs of 4–6, whereas DBCO-C6-NHS conjugates often show >20% aggregation at similar loading.

Kinetic Accessibility (The "Reach" Effect)

The PEG4 spacer provides a length of approximately 16–18 Å . This length is critical for the "Goldilocks" zone:

-

Too Short (< PEG2): The DBCO remains too close to the protein surface, subject to steric hindrance from amino acid side chains.

-

Too Long (> PEG12): Entropy increases. The chain becomes a "random coil," and the reactive end can get entangled or buried within the polymer cloud, actually decreasing the effective reaction rate (

). -

PEG4: Provides sufficient degrees of freedom for the DBCO to extend into the solvent, maximizing the collision frequency with the azide partner.

Comparative Data: Spacer Impact on Conjugate Properties[3][4][5]

| Feature | DBCO-C6 (Alkyl) | DBCO-PEG4 | DBCO-PEG12+ |

| Aqueous Solubility | Poor (Requires >20% Organic Co-solvent) | Excellent (Soluble in PBS) | Excellent |

| Aggregation Risk | High | Low | Low |

| Steric Accessibility | Low (Surface Adsorption) | High (Extended Conformation) | Moderate (Entropic Shielding) |

| Immunogenicity | Low | Negligible | Risk of anti-PEG antibodies (ABC effect) |

| Mass Spec Analysis | Simple | Simple (Discrete Mass) | Complex (Polydisperse) |

Mechanism Visualization

The following diagram illustrates the SPAAC reaction pathway and the structural role of the PEG4 spacer in preventing surface adsorption.

Caption: The PEG4 spacer ensures the DBCO moiety remains solvated and sterically accessible for the incoming Azide, facilitating the formation of the triazole linkage.

Experimental Workflow: ADC Conjugation

Standard Operating Procedure for generating an Antibody-Drug Conjugate (ADC) using DBCO-PEG4 linkers.[2]

Phase 1: Activation (Antibody-DBCO)

Goal: Attach DBCO-PEG4-NHS to surface lysines.

-

Buffer Exchange: Exchange antibody into PBS, pH 7.4 . Avoid amine-containing buffers (Tris, Glycine) as they compete with the NHS ester.[3]

-

Reagent Preparation: Dissolve DBCO-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Reaction: Add the linker to the antibody at a 5–20 molar excess (depending on desired DOL).[2]

-

Solvent Check: Keep final organic solvent concentration <10% (v/v) to prevent protein denaturation.

-

-

Incubation: Incubate for 30–60 minutes at Room Temperature (RT) or 2 hours at 4°C.

-

Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes to quench unreacted NHS esters.

-

Purification 1: Remove excess small molecules using a Zeba Spin Column (7K MWCO) or dialysis.

Phase 2: Conjugation (Click Reaction)

Goal: React DBCO-Antibody with Azide-Drug.

-

Quantification: Measure the DBCO-Antibody concentration. Calculate the molar concentration of DBCO groups using absorbance at 309 nm (

). -

Click Reaction: Add Azide-Payload at a 1.5 – 2.0 molar equivalent relative to the DBCO groups (not the protein).

-

Incubation: Incubate for 4–12 hours at RT or overnight at 4°C.

-

Note: No catalyst is needed.[4]

-

-

Purification 2: Remove excess Azide-Payload via Size Exclusion Chromatography (SEC) or extensive dialysis.[2]

Troubleshooting & Decision Matrix

When should you deviate from PEG4? Use this logic flow to determine the optimal spacer length.

Caption: Decision matrix for selecting spacer length based on payload hydrophobicity and biomolecule size.

References

-

Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004).[2] A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems.[2] Journal of the American Chemical Society.[2] Link[2]

-

Vector Laboratories. (n.d.). DBCO-PEG4-NHS Ester Product Guide & Protocol. Vector Laboratories Technical Documentation. Link

-

BroadPharm. (2022).[2] DBCO Azide Ligation Protocol (Version 2.0).[2] BroadPharm Protocols. Link

-

Sletten, E. M., & Bertozzi, C. R. (2011).[2] Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Accounts of Chemical Research. Link[2]

-

Thermo Fisher Scientific. (2021).[2] EZ-Link™ TFP Ester-PEG4-DBCO User Guide. Thermo Scientific Instructions. Link

Sources

Technical Guide: DBCO-PEG4-Acid Reactivity & Optimization Strategies

Executive Summary

DBCO-PEG4-acid (Dibenzocyclooctyne-polyethylene glycol-carboxylic acid) is a premier heterobifunctional linker used in bioorthogonal chemistry.[1] It facilitates the conjugation of biomolecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—a "copper-free click" reaction.[2]

This guide addresses the specific reactivity profile of the DBCO moiety toward azides, while critically examining the utility of the carboxylic acid terminus.[3] As a Senior Application Scientist, I emphasize that while the click chemistry is robust, the success of the experiment often hinges on the upstream handling of the acid functionality and the physicochemical environment of the reaction.

Part 1: The Chemistry of SPAAC and DBCO[2][3][4][5][6]

The Mechanism: Strain-Promoted Cycloaddition

Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which requires cytotoxic Cu(I) catalysts, DBCO relies on ring strain to drive the reaction. The cyclooctyne ring possesses approximately 18 kcal/mol of ring strain. When an azide enters the reaction coordinate, the relief of this strain lowers the activation energy, allowing the formation of a stable triazole ring at physiological temperatures and pH.

Why PEG4? The Solubility/Steric Balance

The inclusion of a 4-unit Polyethylene Glycol (PEG) spacer is not arbitrary.

-

Hydrophobicity Mitigation: DBCO is highly hydrophobic and can induce precipitation or aggregation of labeled proteins. The PEG4 linker increases the water solubility of the reagent (logP adjustment).

-

Steric Access: The spacer pushes the reactive DBCO group away from the protein surface, increasing the second-order rate constant (

) by reducing steric occlusion during the approach of the azide.

Reaction Mechanism Diagram

The following diagram illustrates the transition from reactants to the stable regioisomeric triazole products.

Figure 1: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Part 2: Critical Pre-Conjugation Considerations

Before initiating any reaction, three parameters must be validated to prevent experimental failure.

The "Acid" Trap

Crucial Distinction: DBCO-PEG4-Acid is not reactive toward amines spontaneously. It requires activation.[2][4][5]

-

Scenario A: You are clicking to an amine. Action: You must activate the carboxylic acid (typically via EDC/NHS) to form an active ester.

-

Scenario B: You are clicking to an alcohol/hydroxyl. Action: Requires esterification (typically low yield in aqueous media).

-

Recommendation: If your target biomolecule has primary amines (Lysine residues, N-terminus), convert the this compound to an NHS ester in situ or purchase the pre-activated DBCO-PEG4-NHS ester to ensure stoichiometry control.

Buffer Incompatibility

The Azide Contamination: Many commercial buffers (especially antibody storage buffers) contain Sodium Azide (NaN₃) as a preservative.

-

Risk: Free azide ions will react instantly with your DBCO reagent, neutralizing it before it ever sees your target biomolecule.

-

Protocol: Dialyze or spin-desalt all samples into PBS or HEPES (azide-free) prior to adding DBCO.

The Thiol Liability

While DBCO is "bioorthogonal," it is not perfectly inert. Free thiols (e.g., reduced Cysteine) can react with the strained alkyne via a thiol-yne addition, albeit at a rate ~1000x slower than the azide reaction.

-

Control: If your protein has free surface cysteines, alkylate them (e.g., with NEM) or ensure the azide reaction is run at a high concentration to favor the kinetic product (triazole) over the thermodynamic side-product (thio-ether).

Part 3: Step-by-Step Experimental Protocol

This protocol assumes the standard workflow: Activation of the acid, Conjugation to a biomolecule (Ligand A), and Clicking to an Azide-partner (Ligand B).[3][4]

Phase 1: In Situ Activation (Acid NHS Ester)

Skip this if using pre-activated DBCO-PEG4-NHS.

-

Solubilization: Dissolve 5 mg this compound in 100 µL dry DMSO or DMF.

-

Stoichiometry: Add 1.2 equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 equivalents of NHS (N-Hydroxysuccinimide).

-

Incubation: React for 15–30 minutes at Room Temperature (RT).

-

Validation: No purification is needed if used immediately; the excess EDC will hydrolyze in the subsequent aqueous step.

Phase 2: Amine Conjugation (Labeling Biomolecule A)

-

Buffer Prep: Prepare Biomolecule A (e.g., Antibody) in PBS (pH 7.4) or Borate Buffer (pH 8.5). Avoid Tris or Glycine buffers as they contain competing amines.[6][7]

-

Mixing: Add the activated DBCO solution to the protein.

-

Ratio: Use 5–20 molar excess of DBCO over protein.

-

Solvent: Keep final organic solvent (DMSO/DMF) concentration <10% to prevent protein denaturation.

-

-

Incubation: 1 hour at RT or 4 hours at 4°C.

-

Purification (Critical): Remove unreacted DBCO using a Desalting Column (e.g., Zeba Spin, 7K MWCO) or Dialysis. Unreacted DBCO will quench your azide target in the next step.

Phase 3: The Click Reaction (SPAAC)[3]

-

Reaction: Mix DBCO-Labeled Biomolecule A with Azide-Labeled Biomolecule B .

-

Ratio: Use a 1.5 – 2.0 molar excess of the cheaper/smaller reagent to drive the reaction to completion.

-

Incubation:

-

Quenching (Optional): Add excess free azide (e.g., 10 mM Sodium Azide) or DBCO-amine to quench any remaining reactive groups if downstream applications are sensitive.

Workflow Visualization

Figure 2: Complete Bioconjugation Workflow from Acid Activation to Final Click Product.

Part 4: Data & Kinetics

The reaction rate of DBCO with azides is governed by second-order kinetics. The rate constant (

Table 1: Comparative Kinetics of Click Reactions

| Reaction Type | Reagents | Catalyst | Rate Constant ( | Biocompatibility |

| SPAAC | DBCO + Azide | None | 0.3 – 1.0 | High (No toxicity) |

| CuAAC | Alkyne + Azide | Cu(I) | 10 – 100 | Low (Cu toxicity) |

| Staudinger | Phosphine + Azide | None | 0.002 | High |

| TCO-Tetrazine | TCO + Tetrazine | None | > 10,000 | High |

Note: While TCO-Tetrazine is faster, DBCO reagents are significantly more stable in serum and easier to synthesize, making them the industry standard for ADCs and in vivo imaging.

Part 5: Quality Control & Troubleshooting

Assessing Conjugation Efficiency

-

UV-Vis Spectroscopy: DBCO has a distinct absorbance signature.[8]

- (DBCO) = 309 nm[4]

-

= 12,000 M

-

Calculation: You can quantify the molar ratio of DBCO to protein (DOL) by measuring

(Protein) and

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| No Conjugation | Sodium Azide in buffer. | Desalt samples into pure PBS. |

| Precipitation | DBCO hydrophobicity. | Ensure DMSO <10%; Use PEG4 linker (confirmed). |

| Low Yield | Hydrolysis of NHS ester. | Use fresh EDC/NHS; work quickly; keep pH < 9. |

| Non-Specific Binding | Thiol-yne reaction.[9][10] | Alkylate free cysteines; limit reaction time < 12h.[7] |

References

-

Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society. [Link]

-

Click Chemistry Tools. (n.d.). This compound Product Guide and Protocols. Click Chemistry Tools. [Link]

-

Debets, M. F., et al. (2011). Bioconjugation with Strained Alkenes and Alkynes.[3][4][9] Accounts of Chemical Research. [Link]

Sources

- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. interchim.fr [interchim.fr]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. broadpharm.com [broadpharm.com]

- 5. This compound, 1537170-85-6 | BroadPharm [broadpharm.com]

- 6. DBCO-PEG4-NHS [nanocs.net]

- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 8. researchgate.net [researchgate.net]

- 9. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

A Deep Dive into Bioconjugation: A Technical Guide to DBCO-PEG4-acid vs. DBCO-acid

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation, the precise and efficient linking of molecules is paramount. Strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of copper-free click chemistry, offers a bioorthogonal approach to covalently connect biomolecules with exceptional specificity and under mild, aqueous conditions. At the heart of this chemistry are cyclooctyne reagents, with dibenzocyclooctyne (DBCO) derivatives being among the most prominent. This technical guide provides an in-depth analysis of two closely related yet functionally distinct DBCO linkers: DBCO-acid and its polyethylene glycol (PEG)-modified counterpart, DBCO-PEG4-acid. Understanding the nuanced differences between these reagents is critical for optimizing the design and performance of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The Core Chemistry: DBCO and the Carboxylic Acid Handle

Both DBCO-acid and this compound are heterobifunctional linkers, featuring two key reactive moieties:

-

The DBCO Group: A dibenzocyclooctyne ring that undergoes a highly efficient and specific reaction with azide-functionalized molecules without the need for a cytotoxic copper catalyst.[1] This bioorthogonal reaction forms a stable triazole linkage.[2]

-

The Carboxylic Acid Group (-COOH): This functional group provides a versatile handle for conjugation to primary amines (e.g., the side chain of lysine residues in proteins) through the formation of a stable amide bond. This reaction typically requires activation with carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an N-hydroxysuccinimide (NHS) ester.[3]

The fundamental difference between the two molecules lies in the spacer connecting these two functional ends.

The Decisive Difference: The PEG4 Spacer

This compound incorporates a short chain of four repeating ethylene glycol units between the DBCO core and the carboxylic acid. This seemingly minor addition has profound implications for the physicochemical properties of the linker and the resulting bioconjugate.

Enhanced Hydrophilicity and Solubility

The most significant advantage conferred by the PEG4 spacer is the dramatic increase in hydrophilicity.[4] The DBCO moiety itself is inherently hydrophobic. While DBCO-acid is soluble in organic solvents like DMSO and DMF, its aqueous solubility is limited.[5] This can present challenges in bioconjugation reactions, which are often performed in aqueous buffers to maintain the integrity of biomolecules like proteins.

The hydrophilic PEG chain in this compound significantly improves its water solubility.[2] For instance, the closely related DBCO-PEG4-NHS ester is soluble in aqueous buffers up to 1.5 mM, a considerable improvement over non-PEGylated counterparts.[6] This enhanced solubility allows for conjugation reactions to be performed in predominantly aqueous media, minimizing the need for organic co-solvents that can denature or precipitate sensitive proteins.[5]

Mitigation of Aggregation

The hydrophobic nature of DBCO-acid can contribute to the aggregation of the final bioconjugate, particularly when multiple linkers are attached to a single biomolecule. This is a critical concern in the development of ADCs, where aggregation can lead to reduced efficacy, altered pharmacokinetics, and potential immunogenicity.[7] The hydrophilic PEG4 spacer acts as a solubilizing agent, helping to prevent this aggregation and maintain the monomeric state of the conjugate.[2][]

Reduction of Steric Hindrance and Improved Reaction Kinetics

The flexible PEG4 spacer physically separates the bulky DBCO group from the molecule to which it is being conjugated.[2] This separation can minimize steric hindrance, allowing for more efficient access of the azide-containing binding partner to the DBCO ring.[9]

Recent studies have provided quantitative evidence for this effect. A comparative analysis of the SPAAC reaction rates between DBCO-modified antibodies with and without a PEG linker demonstrated a notable enhancement in reaction kinetics for the PEGylated version.[9] The presence of a PEG5 linker was found to increase the reaction rate by an average of 31% ± 16%.[9] This acceleration is attributed to both the reduction in steric hindrance and the improved solubility of the PEGylated conjugate, which increases the probability of effective collisions between the reactive partners.[9]

Physicochemical and Functional Properties: A Head-to-Head Comparison

| Property | DBCO-acid | This compound | Rationale & Implications for Bioconjugation |

| Structure | DBCO core directly linked to a short alkyl chain with a terminal carboxylic acid. | DBCO core linked to a four-unit polyethylene glycol (PEG) spacer with a terminal carboxylic acid. | The PEG4 spacer is the key structural differentiator. |

| Solubility | Soluble in organic solvents (DMSO, DMF); sparingly soluble in aqueous buffers.[5] | Enhanced solubility in aqueous buffers and mixed aqueous/organic systems.[2] | This compound is preferable for reactions with sensitive biomolecules that require predominantly aqueous conditions. |

| Hydrophobicity | More hydrophobic. | More hydrophilic. | Reduced hydrophobicity of this compound helps prevent aggregation of the final conjugate.[7] |

| Steric Hindrance | The bulky DBCO group is in close proximity to the conjugated molecule. | The flexible PEG4 spacer provides distance between the DBCO group and the conjugated molecule.[2] | Minimized steric hindrance with this compound can lead to more efficient subsequent "click" reactions.[9] |

| Reaction Kinetics (SPAAC) | Generally fast, but can be limited by solubility and steric effects. | Potentially faster due to improved solubility and reduced steric hindrance.[9] | The PEG spacer can contribute to a more rapid and complete conjugation in the second step of a two-step labeling process. |

| Applications | Labeling of small molecules or biomolecules where hydrophobicity is not a concern or can be managed with co-solvents. | Ideal for conjugating to sensitive proteins, antibodies, and other biomolecules where maintaining solubility and preventing aggregation is critical. Essential for ADC and PROTAC development.[][10] | The choice of linker is dictated by the specific requirements of the application and the properties of the molecules being conjugated. |

Experimental Workflows and Methodologies

The following sections provide detailed, step-by-step protocols for the use of both DBCO-acid and this compound.

Diagram: Two-Step Bioconjugation Workflow

Caption: A generalized two-step workflow for bioconjugation using DBCO-acid or this compound.

Protocol 1: Activation of DBCO-acid and this compound with EDC/NHS

This protocol describes the in-situ activation of the carboxylic acid to an NHS ester, which then reacts with primary amines on the target molecule.

Materials:

-

DBCO-acid or this compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous, amine-free solvent (e.g., DMSO or DMF)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or MES buffer, pH 6.0

Procedure:

-

Reagent Preparation:

-

Immediately before use, prepare a 10 mM stock solution of DBCO-acid or this compound in anhydrous DMSO or DMF.

-

Prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in the chosen reaction buffer.

-

-

Activation of the Carboxylic Acid:

-

In a microcentrifuge tube, combine the DBCO-acid or this compound solution with EDC and NHS solutions. A typical molar ratio is 1:1.5:1.5 (DBCO-linker:EDC:NHS).

-

Incubate the reaction for 15-30 minutes at room temperature to form the NHS-activated DBCO linker.

-

-

Conjugation to Amine-Containing Molecule:

-

Add the freshly activated DBCO-linker solution to your protein or other amine-containing molecule in a suitable reaction buffer (e.g., PBS, pH 7.2-7.5).

-

The molar excess of the DBCO linker over the protein will depend on the desired degree of labeling and should be determined empirically. A starting point is a 10- to 20-fold molar excess.[6]

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching and Purification:

-

Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Remove the excess, unreacted DBCO linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[11]

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the "click" reaction between the DBCO-labeled biomolecule and an azide-functionalized molecule.

Materials:

-

DBCO-labeled biomolecule (from Protocol 1)

-

Azide-functionalized molecule (e.g., drug, fluorophore, biotin)

-

Reaction Buffer: PBS, pH 7.2-7.5, or other suitable azide-free buffer.

Procedure:

-

Reaction Setup:

-

Combine the DBCO-labeled biomolecule with the azide-functionalized molecule in the reaction buffer.

-

A slight molar excess (1.5 to 3-fold) of one component is often used to drive the reaction to completion.[6]

-

The optimal concentrations will depend on the specific reactants but higher concentrations generally lead to faster reaction rates.

-

-

Incubation:

-

Incubate the reaction at room temperature for 2-4 hours or at 4°C for 4-12 hours.[6] The reaction progress can be monitored by techniques such as HPLC, mass spectrometry, or SDS-PAGE if one of the components is a protein.

-

-

Purification:

-

If necessary, purify the final bioconjugate from any unreacted starting materials using an appropriate chromatography method (e.g., size-exclusion, affinity, or reversed-phase chromatography).

-

Characterization of DBCO-Labeled Biomolecules

The degree of labeling (DOL), which is the average number of DBCO molecules per biomolecule, can be determined using UV-Vis spectroscopy. DBCO has a characteristic absorbance maximum around 309 nm.[11] By measuring the absorbance of the purified conjugate at 280 nm (for protein) and 309 nm, the DOL can be calculated.

Conclusion and Recommendations

The choice between DBCO-acid and this compound is a critical decision in the design of bioconjugation strategies. While both reagents enable efficient copper-free click chemistry, the inclusion of the PEG4 spacer in this compound offers significant advantages, particularly for applications involving sensitive biomolecules like antibodies.

DBCO-acid is a suitable choice for:

-

Conjugation to small molecules where solubility is not a concern.

-

Applications where a shorter, more rigid linker is desired.

-

Cost-sensitive projects where the enhanced properties of the PEGylated linker are not strictly necessary.

This compound is highly recommended for:

-

Conjugation to proteins, antibodies, and other macromolecules prone to aggregation or denaturation.

-

The development of ADCs and PROTACs, where solubility, stability, and optimal pharmacokinetics are paramount.[]

-

Any application where minimizing steric hindrance and maximizing the efficiency of the subsequent SPAAC reaction is a priority.

As a Senior Application Scientist, my recommendation for researchers in drug development is to strongly consider this compound as the default choice for most protein and antibody conjugation projects. The enhanced hydrophilicity, reduced aggregation, and improved reaction kinetics it provides can lead to more robust and reproducible results, ultimately accelerating the development of novel biotherapeutics.

References

-

baseclick GmbH. (n.d.). DBCO-PEG4-DBCO. Retrieved from [Link]

-

Wiener, J., et al. (2020). Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics. Scientific Reports, 10(1), 1457. [Link]

-

Interchim. (n.d.). DBCO reagents for « Click Chemistry ». Retrieved from [Link]

-

ResearchGate. (2016, January 19). DBCO-NHS ester cross linker assisted click chemistry reaction for antibody-DNA conjugation protocol. Retrieved from [Link]

-

Ogawa, M., et al. (2015). Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes. PLOS ONE, 10(4), e0123139. [Link]

-

Wang, T., et al. (2023). A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL). Scientific Reports, 13(1), 8872. [Link]

-

Zhang, Y., et al. (2024). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Bioconjugate Chemistry. [Link]

-

Click Chemistry Tools. (2016, February 17). DBCO Reaction — Principles. Diarylcyclooctynes. Medium. [Link]

-

Organic & Biomolecular Chemistry. (2025, January 28). Title of the article. [Link]

-

Jena Bioscience. (n.d.). Protein synthesis monitoring - residue-selective. Retrieved from [Link]

-

ResearchGate. (2013, October 14). Has anyone performed the activation step in EDC/NHS reaction at physiological pH (7.4) and room temperature?. Retrieved from [Link]

-

baseclick GmbH. (n.d.). DBCO-PEG4-NHS ester. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Multiplex Detection of Functional G Protein-Coupled Receptors Harboring Site-Specifically Modified Unnatural Amino Acids. Retrieved from [Link]

-

ADC Review. (n.d.). PEG Linkers. Retrieved from [Link]

-

ResearchGate. (n.d.). Accelerated stability study of PEG-ADCs evaluating the percentage of.... Retrieved from [Link]

-

Dove Medical Press. (2023, March 30). Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. Retrieved from [Link]

-

ACS Publications. (2021, June 20). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Retrieved from [Link]

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. DBCO-PEG4-DBCO [baseclick.eu]

- 3. interchim.fr [interchim.fr]

- 4. broadpharm.com [broadpharm.com]

- 5. Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 7. adcreview.com [adcreview.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Technical Guide: DBCO-PEG4-Acid – Physicochemical Characterization and Application in SPAAC Bioconjugation

Executive Summary

This technical guide provides a comprehensive analysis of DBCO-PEG4-acid , a premier heterobifunctional linker used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Designed for researchers in proteomics and drug delivery, this document details the compound's molecular specifications, reaction kinetics, and a validated protocol for antibody-drug conjugate (ADC) development. Unlike copper-catalyzed methods, this compound enables bioorthogonal labeling in live systems without cytotoxicity, leveraging the specific ring-strain energy of the cyclooctyne moiety.

Physicochemical Specifications